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molecular formula C8H7Cl2FO B1320395 1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS No. 756520-66-8

1-(2,6-Dichloro-3-fluorophenyl)ethanol

Cat. No. B1320395
M. Wt: 209.04 g/mol
InChI Key: JAOYKRSASYNDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09226923B2

Procedure details

To a solution of triphenylphosphine (24.29 g, 92.6 mmol) in THF (dry, 160 mL) was added DIAD (18.23 mL, 92.6 mmol) dropwise at 0° C. under N2. After addition of DIAD, a solution of 1-(2,6-dichloro-3-fluorophenyl)ethanol (13.35 g, 63.86 mmol) and 3-hydroxy-2-nitropyridine (10.29 g, 73.44 mmol) in THF (anhydrous, 160 mL) was added dropwise. The ice-bath was removed and the reaction mixture was allowed to warm to room temperature and stirred at room temperature for 4 hrs. The reaction mixture was concentrated by evaporator to give a yellow residue. A saturated solution of NH4Cl (200 mL) was added. The aqueous phase was extracted with EtOAc (3×150 mL). The combined organic phase was washed with brine (2×80 mL), dried over anhydrous Na2SO4, concentrated by evaporation in vacuo to give a yellow residue which was purified by CombiFlash (220 g silica gel column, Hexane/EtOAc) to afford (±)-3-(1-(2,6,-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine (21.1 g, 100%) as a white solid.
Quantity
24.29 g
Type
reactant
Reaction Step One
Name
Quantity
18.23 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.35 g
Type
reactant
Reaction Step Three
Quantity
10.29 g
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.[Cl:34][C:35]1[C:40]([F:41])=[CH:39][CH:38]=[C:37]([Cl:42])[C:36]=1[CH:43]([OH:45])[CH3:44].O[C:47]1[C:48]([N+:53]([O-:55])=[O:54])=[N:49][CH:50]=[CH:51][CH:52]=1.[NH4+].[Cl-]>C1COCC1>[Cl:34][C:35]1[C:40]([F:41])=[CH:39][CH:38]=[C:37]([Cl:42])[C:36]=1[CH:43]([O:45][C:47]1[C:48]([N+:53]([O-:55])=[O:54])=[N:49][CH:50]=[CH:51][CH:52]=1)[CH3:44] |f:4.5|

Inputs

Step One
Name
Quantity
24.29 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
18.23 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Step Three
Name
Quantity
13.35 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1F)Cl)C(C)O
Name
Quantity
10.29 g
Type
reactant
Smiles
OC=1C(=NC=CC1)[N+](=O)[O-]
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated by evaporator
CUSTOM
Type
CUSTOM
Details
to give a yellow residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with brine (2×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow residue which
CUSTOM
Type
CUSTOM
Details
was purified by CombiFlash (220 g silica gel column, Hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1F)Cl)C(C)OC=1C(=NC=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09226923B2

Procedure details

To a solution of triphenylphosphine (24.29 g, 92.6 mmol) in THF (dry, 160 mL) was added DIAD (18.23 mL, 92.6 mmol) dropwise at 0° C. under N2. After addition of DIAD, a solution of 1-(2,6-dichloro-3-fluorophenyl)ethanol (13.35 g, 63.86 mmol) and 3-hydroxy-2-nitropyridine (10.29 g, 73.44 mmol) in THF (anhydrous, 160 mL) was added dropwise. The ice-bath was removed and the reaction mixture was allowed to warm to room temperature and stirred at room temperature for 4 hrs. The reaction mixture was concentrated by evaporator to give a yellow residue. A saturated solution of NH4Cl (200 mL) was added. The aqueous phase was extracted with EtOAc (3×150 mL). The combined organic phase was washed with brine (2×80 mL), dried over anhydrous Na2SO4, concentrated by evaporation in vacuo to give a yellow residue which was purified by CombiFlash (220 g silica gel column, Hexane/EtOAc) to afford (±)-3-(1-(2,6,-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine (21.1 g, 100%) as a white solid.
Quantity
24.29 g
Type
reactant
Reaction Step One
Name
Quantity
18.23 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.35 g
Type
reactant
Reaction Step Three
Quantity
10.29 g
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.[Cl:34][C:35]1[C:40]([F:41])=[CH:39][CH:38]=[C:37]([Cl:42])[C:36]=1[CH:43]([OH:45])[CH3:44].O[C:47]1[C:48]([N+:53]([O-:55])=[O:54])=[N:49][CH:50]=[CH:51][CH:52]=1.[NH4+].[Cl-]>C1COCC1>[Cl:34][C:35]1[C:40]([F:41])=[CH:39][CH:38]=[C:37]([Cl:42])[C:36]=1[CH:43]([O:45][C:47]1[C:48]([N+:53]([O-:55])=[O:54])=[N:49][CH:50]=[CH:51][CH:52]=1)[CH3:44] |f:4.5|

Inputs

Step One
Name
Quantity
24.29 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
18.23 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Step Three
Name
Quantity
13.35 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1F)Cl)C(C)O
Name
Quantity
10.29 g
Type
reactant
Smiles
OC=1C(=NC=CC1)[N+](=O)[O-]
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated by evaporator
CUSTOM
Type
CUSTOM
Details
to give a yellow residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with brine (2×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow residue which
CUSTOM
Type
CUSTOM
Details
was purified by CombiFlash (220 g silica gel column, Hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1F)Cl)C(C)OC=1C(=NC=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 21.1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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